5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one

TDO inhibition tryptophan metabolism enzyme selectivity

5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one (CAS 1193386-65-0) is a synthetic, brominated oxindole derivative featuring a distinctive 3-(O-(2,2-difluoroethyl)-oxime) moiety. The compound belongs to the broader isatin-oxime chemotype, a privileged scaffold in medicinal chemistry that has yielded inhibitors of tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), and various kinases.

Molecular Formula C11H9BrF2N2O2
Molecular Weight 319.10 g/mol
CAS No. 1193386-65-0
Cat. No. B3182724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one
CAS1193386-65-0
Molecular FormulaC11H9BrF2N2O2
Molecular Weight319.10 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br
InChIInChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17)
InChIKeyPXLTWSZPYLLYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one (CAS 1193386-65-0): Chemical Identity and Scaffold Context for Research Procurement


5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one (CAS 1193386-65-0) is a synthetic, brominated oxindole derivative featuring a distinctive 3-(O-(2,2-difluoroethyl)-oxime) moiety . The compound belongs to the broader isatin-oxime chemotype, a privileged scaffold in medicinal chemistry that has yielded inhibitors of tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), and various kinases [1]. Its difluoroethoxy substituent is a recognized lipophilic hydrogen-bond donor motif employed to modulate physicochemical and pharmacokinetic properties [2], providing a structural rationale for its investigation as a research tool compound.

Why 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one Cannot Be Trivially Replaced by Other Oxindole or Isatin-Oxime Analogs


Within the isatin-oxime chemical class, minor structural modifications at the 3-oxime substituent, the 5-position halogen, or the 7-position alkyl group produce profound shifts in target selectivity, potency, and drug-like properties. For instance, replacing the 2,2-difluoroethyl oxime with a cyclobutyl oxime (CAS 1193386-66-1) alters both steric bulk and hydrogen-bonding capacity, which can redirect binding preference between TDO and IDO1 or ablate activity entirely . Similarly, varying the halogen (Br vs. Cl vs. F) at the 5-position modulates electrophilicity and metabolic stability . These structure-activity relationship (SAR) discontinuities mean that in-class analogs are not functionally interchangeable, making unambiguous compound identification essential for reproducible pharmacology.

Quantitative Differentiator Evidence: 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one vs. Closest Analogs


TDO Enzyme Inhibition Potency: Head-to-Head Biochemical Comparison with LM10

In a recombinant human TDO enzyme assay under identical conditions, 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one achieved an IC50 of 40 nM, whereas the structurally distinct TDO inhibitor LM10 (a reference tool compound) exhibited an IC50 of 0.62–2 μM against the same human TDO isoform [1]. This represents an approximately 15- to 50-fold greater biochemical potency for the target compound.

TDO inhibition tryptophan metabolism enzyme selectivity

TDO-over-IDO1 Selectivity Window: Quantitative Selectivity Profiling vs. Dual Inhibitors

When profiled against recombinant human IDO1, the target compound displayed an IC50 of 640 nM, yielding a 16-fold selectivity window for TDO over IDO1 (IC50 ratio IDO1/TDO = 16) [1]. In contrast, many isatin-derived TDO/IDO1 inhibitors from the same chemical series show low selectivity (ratios <5) or behave as pan-inhibitors, limiting their utility in dissecting the individual contributions of TDO versus IDO1 in kynurenine pathway biology [2].

TDO/IDO selectivity immuno-oncology target engagement

Cellular IDO1 Activity: Functional Potency Gap vs. Biochemical IC50

In a cell-based assay using IFN-γ-stimulated HeLa cells overexpressing human IDO1, the target compound exhibited an EC50 of 5.5 μM, representing an 8.6-fold shift relative to its biochemical IC50 of 640 nM [1]. This moderate biochemical-to-cellular drop-off compares favorably with many early-generation IDO1 inhibitors, such as the indole-2-yl ethanone series, which frequently show >50-fold potency erosion in cellular contexts [2], indicating adequate cell permeability for the target compound within this chemotype.

cellular potency IDO1 HeLa IFN-gamma

CYP2C9 Off-Target Liability: Risk Flag for Metabolic Drug-Drug Interaction Studies

The compound was tested against human liver microsome CYP2C9 using diclofenac 4'-hydroxylation as a probe reaction and yielded an IC50 of 9.27 μM [1]. For comparison, the widely used TDO tool compound 680C91 shows no reported CYP2C9 liability, while many indole-based kinase inhibitors in the same physicochemical space (cLogP ~2.7) frequently exhibit sub-micromolar CYP2C9 inhibition . The micromolar CYP2C9 IC50 of the target compound suggests a manageable but non-negligible drug-drug interaction risk that must be accounted for in co-treatment experimental designs.

CYP450 inhibition drug metabolism off-target profiling

Structural Differentiation: 2,2-Difluoroethoxy Oxime vs. Cyclobutyl Oxime Analogs

The 2,2-difluoroethyl oxime substituent distinguishes this compound from the closely related 5-bromo-7-methyl cyclobutyl oxime analog (CAS 1193386-66-1). The difluoroethoxy group introduces a lipophilic hydrogen-bond donor (cLogP ~2.67) with distinct electronic character, whereas the cyclobutyl analog lacks fluorine-mediated H-bonding capacity and has a different steric profile [1]. The 2,2-difluoroethyl motif is increasingly employed in medicinal chemistry as a metabolically stable bioisostere for methoxy or ethoxy groups, offering enhanced membrane permeability without sacrificing solubility [2].

physicochemical properties lipophilic hydrogen bond donor oxime SAR

Optimal Research Application Scenarios for 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one Based on Verified Evidence


TDO-Specific Target Validation in Cancer Immunotherapy Models

When dissecting the individual contribution of TDO (vs. IDO1) to kynurenine-mediated immune suppression, this compound's 16-fold selectivity window over IDO1 [1] enables researchers to probe TDO-dependent phenotypes with reduced IDO1 confounding. Use at 100–200 nM in TDO-expressing cancer cell lines (e.g., A172 glioblastoma, HepG2 hepatocellular carcinoma) to achieve >90% TDO inhibition while maintaining <15% IDO1 engagement, allowing clean interpretation of TDO-specific effects on T-cell proliferation and kynurenine production [1].

Chemical Probe for Tryptophan Catabolism in Neuroinflammation Studies

The compound's nanomolar TDO potency (IC50 = 40 nM) [1] supports its use as a chemical probe in neuroinflammation models where TDO upregulation in microglia and astrocytes drives quinolinic acid-mediated excitotoxicity. Its adequate cell penetration (evidenced by the moderate 8.6× biochemical-to-cellular shift) [1] allows application in primary microglial cultures at 0.5–2 μM for target engagement studies without cytotoxicity concerns.

Focused Oxindole Library Screening for TDO/IDO1 Selective Inhibitor Discovery

As a structurally unique oxindole featuring the 2,2-difluoroethoxy oxime motif , this compound serves as a valuable reference point in focused library screening campaigns. Its distinct substitution pattern (C5-Br, C7-CH3, C3-O-(CH2CHF2)-oxime) provides SAR information orthogonal to standard isatin or indole-2-yl ethanone libraries, helping medicinal chemists explore underexploited vectors within the TDO active site [2].

CYP2C9-Aware In Vitro Pharmacology Experimental Design

For in vitro co-culture experiments involving hepatocytes or liver microsome-supplemented systems, the compound's CYP2C9 IC50 of 9.27 μM [1] should be factored into experimental design. At working concentrations ≤1 μM, CYP2C9 occupancy is predicted to be <10%, minimizing metabolic interference with co-administered agents metabolized via this pathway. This property profile contrasts favorably with many indole-based tool compounds that exhibit sub-micromolar CYP2C9 IC50 values [1].

Quote Request

Request a Quote for 5-Bromo-3-[(2,2-difluoroethoxy)amino]-7-methyl-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.